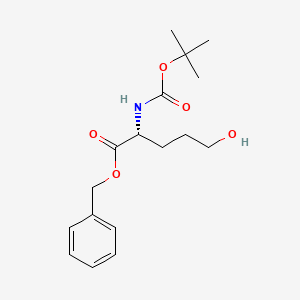

N-Boc-5-hydroxy-D-norvaline benzyl ester

Description

Contextualization within Protected Amino Acid Derivatives

The synthesis of peptides and other complex molecules requires meticulous control over reactive functional groups. nbinno.com Protected amino acid derivatives are fundamental tools in this process, temporarily blocking reactive sites to prevent unwanted side reactions. creative-peptides.com N-Boc-5-hydroxy-D-norvaline benzyl (B1604629) ester exemplifies this principle with two distinct protecting groups:

N-Boc (tert-Butoxycarbonyl) Group : This group protects the α-amino terminus of the norvaline structure. The Boc group is widely used in peptide synthesis due to its stability under various conditions and its straightforward removal using moderate acids like trifluoroacetic acid (TFA). peptide.comwikipedia.org This allows for the sequential addition of amino acids in a controlled manner, a cornerstone of solid-phase peptide synthesis (SPPS). peptide.com

Benzyl Ester (Bzl) Group : This group protects the carboxylic acid terminus. Benzyl esters are stable through the iterative steps of Boc-based peptide synthesis but can be cleaved under different conditions, typically through hydrogenolysis or treatment with strong acids. nbinno.com This differential stability, known as orthogonality, is crucial for complex synthetic strategies. peptide.com

The compound is built upon a D-norvaline framework. Norvaline is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov The "D-" configuration refers to its stereochemistry, making it the enantiomer of the more common L-amino acids. This D-configuration is of particular interest in medicinal chemistry. nih.gov

Significance in Peptide Chemistry and Medicinal Chemistry Research

The unique combination of features in N-Boc-5-hydroxy-D-norvaline benzyl ester makes it a significant tool for researchers. The incorporation of non-proteinogenic amino acids like this one can introduce novel structural and functional properties into peptides. nbinno.com

The presence of a D-amino acid is a key strategy for enhancing the stability of peptide-based drug candidates. lifetein.com Peptides made from L-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic effectiveness. nih.gov Peptides containing D-amino acids are more resistant to this enzymatic degradation, which can lead to a longer half-life in biological systems. nih.govlifetein.comnih.gov

Furthermore, the hydroxyl (-OH) group on the side chain provides an additional reactive site. This functional handle can be used for further chemical modifications, such as glycosylation, phosphorylation, or the attachment of labels or other molecules to tailor the peptide's biological activity or properties. The hydroxyl group itself can also influence how a peptide folds or interacts with its biological target.

In medicinal chemistry, these attributes are highly valuable for designing novel therapeutics. By incorporating building blocks like this compound, scientists can create peptides with improved stability, better binding affinity, and unique functionalities, which are critical for developing next-generation drugs. nbinno.com

Overview of Research Trajectories for Related Hydroxylated Amino Acid Esters

The study of this compound is part of a broader trend in chemical and pharmaceutical research focusing on hydroxylated amino acids (HAAs). HAAs are recognized for their unique value in the chemical and pharmaceutical industries, with some demonstrating antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com

Research in this area is advancing along several key trajectories:

Development of Novel Bioactive Molecules : Scientists are exploring HAAs as precursors for the synthesis of drugs and other bioactive compounds. mdpi.commdpi.com The hydroxyl group is a versatile anchor for creating derivatives with diverse pharmacological profiles. mdpi.com

Asymmetric Synthesis : The creation of chiral compounds, which is critical in drug development, often utilizes hydroxylated amino acids as key intermediates. mdpi.com The ability to synthesize specific stereoisomers is essential for ensuring the efficacy and safety of a drug.

Biocatalysis : While chemical synthesis is common, there is growing interest in using enzymes to produce HAAs. Biocatalytic methods can offer high regioselectivity and stereoselectivity, providing an efficient and environmentally friendly alternative to traditional chemical synthesis. mdpi.com

Natural Product Synthesis : Many complex natural products contain hydroxylated amino acid motifs. Protected ester derivatives are crucial for the total synthesis of these molecules, enabling researchers to study their biological functions and develop synthetic analogs.

Structure

3D Structure

Properties

CAS No. |

210963-67-0 |

|---|---|

Molecular Formula |

C17H25NO5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

benzyl (2R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |

InChI |

InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(10-7-11-19)15(20)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m1/s1 |

InChI Key |

GUUOABUKZOMRBA-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCO)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Boc 5 Hydroxy D Norvaline Benzyl Ester and Analogues

Stereoselective Synthesis Approaches for D-Norvaline Derivatives

The establishment of the D-configuration at the α-carbon and the control of stereochemistry at other chiral centers, if present, are paramount in the synthesis of D-norvaline derivatives. This is achieved through a variety of stereoselective methods, which can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Pathways and Chiral Induction

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. One powerful approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric transfer allylation of a glycine (B1666218) Schiff base using a Corey catalyst derived from cinchonidine (B190817) has been shown to produce (S)-allylglycine with high enantiomeric excess (over 97%). researchgate.net This intermediate can then be further elaborated to access various non-proteinogenic amino acids, including norvaline derivatives. researchgate.net

Another prominent enantioselective method is the enzymatic synthesis of D-amino acids. This biocatalytic approach offers high selectivity and mild reaction conditions. For example, D-amino acid dehydrogenases can be employed for the reductive amination of α-keto acids to furnish the corresponding D-amino acids with high enantiomeric purity. acs.org

Diastereoselective Control in Functionalization Reactions

Diastereoselective reactions are crucial when a molecule already contains a chiral center and a new one is being created. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

A notable example is the diastereoselective, crystallization-driven three-component Mannich reaction. This method has been successfully used for the rapid synthesis of key α-amino-γ-oxopentanoic acid intermediates from readily available starting materials like acetone, glyoxylic acid monohydrate, and a chiral amine such as (S)-(4-methoxyphenyl)ethylamine. orgsyn.org The high diastereoselectivity is driven by the crystallization of the favored diastereomer, effectively shifting the equilibrium. orgsyn.org These intermediates are versatile precursors for syn-γ-hydroxynorvaline and related α-amino acids. orgsyn.org

Furthermore, the functionalization of α-amino acid derivatives can be achieved with high diastereoselectivity. For instance, palladium-catalyzed sp3 C–H activation has emerged as a powerful tool for the site-selective and diastereoselective modification of amino acid and peptide derivatives. achemblock.com

Protection Group Chemistry in the Synthesis of N-Boc-5-hydroxy-D-norvaline Benzyl (B1604629) Ester

The synthesis of complex molecules like N-Boc-5-hydroxy-D-norvaline benzyl ester necessitates the use of protecting groups to mask reactive functional groups, preventing unwanted side reactions. The choice and application of these protecting groups are governed by their stability under various reaction conditions and the ability to be selectively removed.

Application of the tert-Butoxycarbonyl (Boc) Group for Amine Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. Its popularity stems from its ease of introduction and its stability under a broad range of reaction conditions, particularly those that are basic or nucleophilic.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.govnih.gov Common conditions include using triethylamine (B128534) in a mixture of dioxane and water. nih.gov The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride.

A key advantage of the Boc group is its facile removal under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent efficiently cleaves the Boc group, liberating the free amine. researchgate.net This acid lability is a cornerstone of the Boc/benzyl protection strategy in solid-phase peptide synthesis (SPPS). researchgate.net

| Protection Reagent | Typical Conditions | Deprotection Reagent | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., triethylamine, NaOH) in solvent (e.g., dioxane/water, THF) | Trifluoroacetic acid (TFA) | Anhydrous conditions in a solvent like dichloromethane (B109758) (DCM) |

| Hydrochloric acid (HCl) | In an organic solvent like methanol (B129727) or dioxane |

Role of the Benzyl Ester for Carboxyl Protection

The carboxylic acid moiety of the amino acid is commonly protected as a benzyl ester. The benzyl group offers good stability under both acidic and basic conditions used for peptide coupling and Boc-group manipulation.

Benzyl esters are typically formed through Fischer-Speier esterification, where the amino acid is treated with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), often with azeotropic removal of water. researchgate.netresearchgate.net

The removal of the benzyl ester is most commonly achieved by catalytic hydrogenolysis. researchgate.net This mild and efficient method involves treating the protected amino acid with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzyl C-O bond to yield the free carboxylic acid and toluene. researchgate.net

| Protection Reagent | Typical Conditions | Deprotection Method | Typical Conditions |

|---|---|---|---|

| Benzyl alcohol | Acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic water removal | Catalytic Hydrogenolysis | H₂, Palladium on carbon (Pd/C) in a solvent like methanol or ethanol |

Orthogonal Protection Strategies in Multi-step Synthesis

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.

The combination of the acid-labile Boc group for the amine and the hydrogenolysis-labile benzyl ester for the carboxylic acid is a classic example of an orthogonal protection scheme. This allows for the selective removal of the Boc group to enable peptide bond formation at the N-terminus, while the C-terminal benzyl ester remains intact. Conversely, the benzyl ester can be removed at the end of the synthesis without affecting any Boc-protected side chains. This orthogonality is fundamental to the controlled, stepwise construction of peptides and other complex organic molecules.

Advanced Synthetic Transformations Employing this compound

This compound serves as a pivotal intermediate in a variety of advanced synthetic transformations. The presence of three distinct functional groups—the N-Boc-protected amine, the benzyl-protected carboxylic acid, and the side-chain hydroxyl group—allows for a range of selective modifications and coupling reactions. These transformations are fundamental to the construction of non-canonical peptides, depsipeptides, and other complex molecular structures.

The carboxylic acid of N-Boc-5-hydroxy-D-norvaline, typically protected as a benzyl ester, can be deprotected and subsequently activated for amidation reactions. Standard peptide coupling reagents are employed to form an amide bond with the amino group of another amino acid or amine-containing molecule. This process is a cornerstone of peptide synthesis.

Conversely, the terminal hydroxyl group on the side chain is available for esterification. This reaction is key to the formation of depsipeptides, where an ester linkage replaces a conventional amide bond in the peptide backbone. nih.gov The esterification can be achieved by reacting the hydroxyl group with an activated carboxylic acid, often from another amino acid derivative. Common methods for activating the carboxyl group for both amidation and esterification include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), frequently in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govthieme-connect.de For instance, the coupling of an N-Boc-protected amino acid to a hydroxyl-containing component often utilizes EDC/HOBt or similar reagent combinations in an appropriate solvent like chloroform (B151607) (CHCl3) or dichloromethane (DCM). nih.gov

Table 1: Representative Conditions for Amidation and Esterification

| Reaction Type | Reagents | Solvent | Notes |

|---|---|---|---|

| Amidation | EDC HCl, HOBt, Et3N | Dry CHCl3 | Used for coupling a protected amino acid to an amine. nih.gov |

| Esterification | DCC, 4-DMAP | CH2Cl2 | A common method for forming depsipeptide bonds. thieme-connect.de |

The dual functionality of this compound makes it an ideal precursor for the synthesis of both peptides (via amide bond formation) and depsipeptides (via ester bond formation). nih.gov These syntheses can be carried out using either solution-phase or solid-phase methodologies, each with distinct advantages.

Solution-phase synthesis was the original method for creating peptides and remains crucial for large-scale synthesis or for complex structures that are not amenable to solid-phase techniques. nih.gov In this approach, protected amino acid derivatives are coupled sequentially in an organic solvent. After each coupling step, the product is isolated and purified before the protecting group is removed to allow for the next coupling reaction.

For this compound, a typical solution-phase strategy would involve the deprotection of its N-Boc group using an acid like trifluoroacetic acid (TFA). The resulting free amine can then be coupled with another N-Boc-protected amino acid that has been activated at its carboxyl terminus. This fragment condensation approach allows for the assembly of peptide chains piece by piece. nih.gov The synthesis of α-/β-mixed peptides, for example, has been successfully demonstrated in solution-phase by coupling N-Boc-protected α-amino acids with β-amino acid methyl esters using EDC and HOBt as coupling agents. nih.gov This methodology is directly applicable to the amidation of this compound.

Solid-phase peptide synthesis (SPPS) has become the standard method for the routine synthesis of peptides due to its efficiency and potential for automation. lsu.edu In the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, an amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential cycles of Nα-Boc deprotection and coupling of the next Boc-protected amino acid. seplite.com

This compound is well-suited for incorporation into peptides via Boc-SPPS. The standard cycle involves:

Deprotection: The N-Boc group of the resin-bound peptide is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com

Coupling: The next amino acid in the sequence, in this case, N-Boc-5-hydroxy-D-norvaline (with its carboxyl group pre-activated), is added to couple with the free amine on the resin-bound peptide.

Washing: Excess reagents are removed by washing the resin.

This cycle is repeated until the desired peptide sequence is assembled. The side-chain hydroxyl group of the norvaline residue may require protection (e.g., as a benzyl ether) depending on the specific chemistry used in subsequent steps, although it can sometimes be incorporated without protection. peptide.com

The side-chain hydroxyl group of this compound offers a valuable site for further chemical modification and derivatization. This allows for the introduction of new functionalities and the construction of more complex molecular architectures.

Common modifications include:

Alkylation: The hydroxyl group can be converted into an ether, for instance, through a Williamson ether synthesis using an alkyl halide (e.g., benzyl bromide) and a base like sodium hydride (NaH). nih.gov This is a common strategy for protecting the hydroxyl group during peptide synthesis.

Acylation: Esterification of the hydroxyl group with various carboxylic acids or their activated derivatives can introduce a range of acyl groups. This is not only fundamental to depsipeptide synthesis but can also be used to attach reporter molecules, linkers, or other functional moieties.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, transforming the amino acid residue into a glutamic acid analog and providing a new handle for conjugation.

Deoxygenative Functionalization: Advanced photocatalytic methods have been developed for the late-stage deoxygenative functionalization of hydroxyl-containing amino acids like serine. acs.orgacs.org These radical-based methods enable the formation of carbon-carbon bonds at the side chain, potentially allowing the conversion of the 5-hydroxy-norvaline residue into a variety of other non-canonical amino acids. acs.orgacs.org For example, oxidation of a vinyl borane (B79455) adduct formed from a serine-derived radical can yield a 5-hydroxynorvaline residue. acs.orgacs.org

The unique trifunctional nature of this compound makes it a highly valuable building block for constructing complex molecular scaffolds and natural products. mdpi.com Depsipeptides, a class of natural products with a wide range of biological activities, often contain ester bonds formed from hydroxy acids. nih.govnih.gov this compound can serve as a synthetic precursor to such residues.

Its incorporation into larger molecules can be achieved through several strategies:

Peptide and Depsipeptide Synthesis: As detailed previously, the molecule can be integrated into linear or cyclic peptide and depsipeptide chains via both solution-phase and solid-phase synthesis. nih.gov

Cyclization: The side-chain hydroxyl group can act as a nucleophile in macrocyclization reactions. For example, after assembling a linear peptide chain, the hydroxyl group can attack the activated C-terminus to form a cyclic peptide lactone (an O-peptide), a common structural motif in natural products. thieme-connect.de

Scaffold Derivatization: In the design of multifunctional molecules, the hydroxyl group can serve as an attachment point for various units, such as fluorophores, targeting ligands, or cytotoxic drugs, creating complex, well-defined molecular constructs. mdpi.com The synthesis of the cyclic antifungal agent aureobasidin B, for instance, utilizes a similar N-methyl-β-hydroxyvaline building block, highlighting the importance of such components in the synthesis of complex bioactive molecules. lac-bac.gc.ca

N Boc 5 Hydroxy D Norvaline Benzyl Ester As a Versatile Building Block

Precursor in the Synthesis of Non-Proteinogenic Amino Acids

The inherent chirality and functional group arrangement of N-Boc-5-hydroxy-D-norvaline benzyl (B1604629) ester make it a powerful tool for the synthesis of various non-proteinogenic amino acids, which are crucial components in drug discovery and development.

Synthesis of Hydroxylated and Modified Norvaline Analogues

The primary alcohol functionality in N-Boc-5-hydroxy-D-norvaline benzyl ester serves as a key handle for the introduction of further chemical diversity. This hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be a site for the introduction of other functional groups through various chemical transformations. For instance, selective oxidation provides access to D-glutamic acid derivatives, while other modifications can lead to a range of norvaline analogues with unique side chains.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Oxidation (e.g., PCC, Swern) | N-Boc-D-glutamic acid-γ-aldehyde benzyl ester | Precursor to various amino acids and heterocyclic compounds |

| This compound | Tosylation, followed by nucleophilic substitution | Modified D-norvaline analogues | Incorporation into peptides to probe structure-activity relationships |

Utility in Constructing Conformationally Restricted Amino Acids

Conformationally restricted amino acids are highly sought after in medicinal chemistry as they can impart specific secondary structures to peptides and improve their metabolic stability. The linear five-carbon backbone of this compound can be strategically cyclized to generate various heterocyclic amino acid derivatives. Intramolecular reactions, such as cyclization via the hydroxyl and amine functionalities, can lead to the formation of substituted piperidine (B6355638) or lactam rings, thereby creating rigidified amino acid scaffolds.

For example, activation of the hydroxyl group (e.g., by conversion to a leaving group like a tosylate or mesylate) can be followed by intramolecular nucleophilic attack by the deprotected amine to form a six-membered piperidine ring. Alternatively, intramolecular amidation between the deprotected amine and the activated carboxylic acid can yield a δ-lactam.

Application in the Construction of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The unique amino acid structures derived from this compound are valuable components in the design of such peptidomimetics.

The incorporation of conformationally restricted amino acids, synthesized as described above, into peptide sequences can enforce specific turns or helical structures, which are often critical for biological activity. For instance, a piperidine-based amino acid derived from the title compound can act as a proline surrogate, inducing a bend in the peptide backbone.

| Peptidomimetic Type | Role of this compound derived unit | Potential Therapeutic Area |

| β-turn mimics | The derived cyclic amino acid serves as a scaffold to orient pharmacophoric groups. | Oncology, Virology |

| Helical peptidomimetics | The rigid structure of the derived amino acid helps to stabilize a helical conformation. | Antimicrobial agents |

Role in the Synthesis of Biologically Active Natural Product Analogues

Many natural products with important biological activities contain complex amino acid residues or chiral amine fragments. This compound, with its defined stereochemistry and multiple functional groups, serves as a valuable chiral pool starting material for the synthesis of analogues of such natural products.

The synthesis of analogues of isoquinoline (B145761) alkaloids, a class of natural products with a broad range of pharmacological activities, can potentially utilize intermediates derived from this compound. The chiral backbone can be elaborated to construct the characteristic heterocyclic core of these alkaloids. For example, the carbon chain can be extended and cyclized to form the tetrahydroisoquinoline ring system found in many of these natural products.

| Natural Product Class | Synthetic Strategy Involving this compound | Potential Biological Activity of Analogues |

| Isoquinoline Alkaloids | The compound serves as a chiral precursor for the construction of the substituted piperidine ring. | Antitumor, Antiviral, Antimicrobial |

| Piperidine Alkaloids | Intramolecular cyclization of derivatives can form the core piperidine structure. | Neurotransmitter modulation |

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Stereochemical Control Mechanisms

The stereochemical integrity of the α-carbon is a critical aspect in the synthesis of amino acid derivatives like N-Boc-5-hydroxy-D-norvaline benzyl (B1604629) ester. The D-configuration of the final product is determined during the synthesis of the norvaline backbone or through stereoselective modifications. Several strategies are employed to control the stereochemistry at the α-center.

One common approach involves the use of chiral catalysts or auxiliaries. researchgate.net In reactions such as asymmetric aldol (B89426) additions or Michael additions, a chiral ligand or auxiliary can create a chiral environment around the reacting centers, favoring the formation of one stereoisomer over the other. researchgate.net The precise mechanism often involves the formation of a rigid transition state where steric hindrance directs the approach of the reagents. researchgate.net

Another powerful method for establishing stereochemistry is through enzymatic catalysis. Enzymes like amino acid hydroxylases can introduce a hydroxyl group onto an amino acid substrate with high regio- and stereoselectivity. nih.govnih.gov These reactions proceed through an enzyme-substrate complex where the specific three-dimensional structure of the active site dictates the orientation of the substrate and, consequently, the stereochemical outcome of the hydroxylation. nih.gov For instance, 2-oxoglutarate-dependent hydroxylases are known to catalyze the stereoselective hydroxylation of amino acids. nih.gov

In the context of polyketide biosynthesis, which shares some mechanistic principles with amino acid synthesis, stereochemical control at methyl-bearing centers is exerted by specific domains within the synthase enzyme complex. While not directly analogous, this highlights the principle of biocatalytic control over stereochemistry. nih.gov

For non-enzymatic approaches, substrate-controlled diastereoselective reactions are also prevalent. If a chiral center is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions at a new stereocenter. This is often rationalized using models like the Felkin-Anh or Cram-chelation models for nucleophilic additions to carbonyls, where the existing stereocenter directs the incoming nucleophile to one face of the molecule.

Studies on Reaction Intermediates and Transition States

The reaction pathways in the synthesis of N-Boc-5-hydroxy-D-norvaline benzyl ester involve various transient species. The formation of the 5-hydroxy group, for instance, could proceed through different intermediates depending on the synthetic route.

One plausible pathway for the introduction of the hydroxyl group is through the oxidation of a precursor. Studies on the oxidation of amino acid side chains by hydroxyl radicals suggest the formation of radical intermediates. acs.org The reaction is initiated by the abstraction of a hydrogen atom from the side chain, leading to a carbon-centered radical. This radical can then react with another hydroxyl radical to form the alcohol. acs.org The stability of the radical intermediate is a key factor in determining the regioselectivity of the hydroxylation. acs.org

In a different approach involving the late-stage modification of a serine residue to form 5-hydroxynorvaline, a radical Giese addition has been proposed. acs.org This mechanism involves the generation of an alanine (B10760859) radical from a serine derivative, which then adds to a radical acceptor. acs.org Such a pathway would involve distinct radical intermediates and transition states.

The N-Boc protecting group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. This proceeds through a tetrahedral intermediate which then collapses to form the N-Boc protected amine and releases tert-butoxycarbonyl as a leaving group. In some cases, the formation of carbamic acids as transient intermediates has been suggested. rsc.org

The esterification of the carboxylic acid with benzyl alcohol, often catalyzed by acid (Fischer esterification), involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. pearson.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water lead to the formation of the benzyl ester. pearson.com

| Reaction Step | Key Intermediate/Transition State | Description |

| Side-Chain Hydroxylation | Carbon-centered radical | Formed by hydrogen abstraction, subsequently reacts to form the alcohol. acs.org |

| N-Boc Protection | Tetrahedral intermediate | Formed from the nucleophilic attack of the amine on Boc₂O. rsc.org |

| Benzyl Esterification | Protonated carbonyl, Tetrahedral intermediate | The carbonyl group is activated by protonation, followed by nucleophilic attack by the alcohol. pearson.com |

Insights into Selectivity and Yield Optimization

Optimizing the selectivity and yield in the synthesis of this compound requires careful consideration of reaction conditions and reagents.

For peptide couplings, which are analogous to the formation of the amide bond in a larger peptide containing this residue, the choice of coupling reagent is critical to prevent side reactions and racemization. creative-peptides.com Reagents like HATU, HCTU, or COMU are known for their high efficiency and ability to suppress epimerization. acs.orgrsc.org The optimization of parameters such as temperature, reaction time, and stoichiometry of reagents is essential for maximizing the yield. creative-peptides.com

In solid-phase peptide synthesis (SPPS), the choice of resin and solvent can significantly impact the outcome. gyrosproteintechnologies.com For instance, certain solvents can promote peptide aggregation, leading to incomplete reactions and lower yields. creative-peptides.com The use of capping agents can block unreacted amino groups, preventing the formation of deletion sequences. gyrosproteintechnologies.com

For the hydroxylation step, if it is performed chemically, controlling the regioselectivity is a major challenge. The reaction conditions must be tailored to favor the oxidation at the 5-position of the norvaline side chain. This might involve the use of directing groups or specific catalysts. In enzymatic syntheses, the inherent selectivity of the enzyme simplifies this issue, and optimization would focus on pH, temperature, and cofactor concentrations to maximize enzyme activity and stability. nih.gov

The esterification reaction can be driven to completion by removing the water formed as a byproduct, for example, by azeotropic distillation. libretexts.org The choice of acid catalyst can also be important, with sulfuric acid sometimes showing better results than hydrochloric or nitric acid in certain esterification protocols. acs.org

| Parameter | Optimization Strategy | Rationale |

| Coupling Reagent | Use of high-efficiency reagents (e.g., HATU, COMU) | Minimizes racemization and side product formation. creative-peptides.comacs.org |

| Reaction Temperature | Lowering the temperature | Can improve selectivity and reduce the rate of side reactions. |

| Solvent Choice | Using appropriate solvents (e.g., DMF, NMP) | Can prevent aggregation and improve reaction kinetics. creative-peptides.com |

| Catalyst Selection | Choosing an effective acid for esterification | Ensures efficient protonation of the carbonyl group. acs.org |

| Byproduct Removal | Removal of water in esterification | Shifts the equilibrium towards product formation. libretexts.org |

Structure Activity Relationship Sar Studies of N Boc 5 Hydroxy D Norvaline Benzyl Ester Derivatives

Impact of Structural Modifications on Biological Function

While direct biological data for N-Boc-5-hydroxy-D-norvaline benzyl (B1604629) ester is limited, the impact of modifying its key structural features can be hypothesized based on established principles of medicinal chemistry. The biological function of any derivative would be highly dependent on the nature of the target (e.g., enzyme, receptor) and the specific modifications made to the parent molecule.

N-Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group for the amine. organic-chemistry.org In the context of a biologically active molecule, its presence would likely influence pharmacokinetic properties. Removal or replacement of the Boc group with other N-acyl or N-alkyl substituents would drastically alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets. For instance, replacing the Boc group with a smaller acetyl group or a larger, more complex aromatic moiety would be expected to yield significant differences in activity.

Benzyl Ester: The benzyl ester serves to protect the carboxylic acid. nih.govacs.org Its presence increases the molecule's lipophilicity compared to the free acid. Hydrolysis of the benzyl ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, fundamentally changing its solubility and ability to interact with target binding sites. For example, a free carboxylate could form ionic bonds with positively charged residues in a protein, a type of interaction unavailable to the benzyl ester. The nature of the ester group has been shown to affect enzymatic reactions, with benzyl esters sometimes enhancing substrate affinity. nih.govacs.org

5-Hydroxy Group: The terminal hydroxyl group on the norvaline side chain is a key site for modification. Esterification, etherification, or oxidation of this alcohol would modulate the compound's polarity and hydrogen-bonding potential. For example, converting the hydroxyl to a methoxy (B1213986) group would eliminate its hydrogen-bond donating ability, which could be critical for binding to a biological target. Conversely, phosphorylation or glycosylation of this group would dramatically increase hydrophilicity.

D-Norvaline Scaffold: The D-configuration of the amino acid is significant, as most naturally occurring amino acids are in the L-form. Peptides containing D-amino acids often exhibit enhanced stability against degradation by proteases. The length and flexibility of the norvaline side chain are also important determinants of how the molecule fits into a binding pocket. Shortening or lengthening the carbon chain would alter this fit.

A hypothetical SAR study might explore modifications at these positions to probe their influence on a specific biological activity, as summarized in the table below.

| Modification Site | Type of Modification | Potential Impact on Biological Function |

| α-Amine | Removal of Boc group, replacement with other acyl or alkyl groups | Alters polarity, hydrogen bonding, and steric interactions. |

| Carboxyl Group | Hydrolysis of benzyl ester, replacement with other esters or amides | Changes charge state, solubility, and potential for ionic bonding. |

| 5-Hydroxy Group | Esterification, etherification, oxidation | Modulates polarity and hydrogen-bonding capabilities. |

| Side Chain | Shortening or lengthening of the carbon chain | Affects steric fit and conformational flexibility. |

Design Principles for Enhanced Biological Potency and Selectivity

The rational design of more potent and selective analogues of N-Boc-5-hydroxy-D-norvaline benzyl ester would be guided by the structural information of its biological target, if one were identified. nih.gov In the absence of a known target, general principles of medicinal chemistry would apply. nih.gov

Key design strategies would include:

Target-Oriented Design: If this compound were found to be an inhibitor of a specific enzyme, for example, its structure could be overlaid with the enzyme's active site. Modifications could then be designed to enhance binding interactions, such as adding groups that form hydrogen bonds with key residues or hydrophobic groups that occupy empty pockets.

Bioisosteric Replacement: Functional groups could be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For instance, the terminal hydroxyl group could be replaced with a thiol or an amine to probe the effect of different hydrogen-bonding and electronic characteristics.

Conformational Constraint: To improve binding affinity and selectivity, the flexible side chain could be conformationally restricted. This might be achieved by incorporating it into a cyclic structure. For instance, the 5-hydroxy group could be cyclized onto the backbone or another part of the molecule.

The following table outlines some design principles and the rationale behind them.

| Design Principle | Example Modification | Rationale |

| Enhance Hydrophobic Interactions | Replace benzyl ester with a larger aromatic ester (e.g., naphthylmethyl). | To better occupy a hydrophobic pocket in the target protein. |

| Introduce New Hydrogen Bonds | Modify the 5-hydroxy group to a diol or an amino alcohol. | To form additional hydrogen bonds with the target, potentially increasing affinity. |

| Improve Metabolic Stability | Replace the ester with a more stable amide linkage. | To reduce susceptibility to hydrolysis by esterases in the body. |

| Increase Selectivity | Incorporate chiral centers or rigidifying elements into the side chain. | To create more specific interactions with the target and reduce off-target effects. |

Analogues for Probing Biological Pathways

Protected amino acids like 5-hydroxynorvaline are valuable tools for chemical biology, often used to create probes for studying biological systems. acs.orgacs.org Analogues of this compound could be designed to serve as molecular probes.

Fluorescent Labeling: A fluorescent dye could be attached to the 5-hydroxy group. Such a molecule could then be used to visualize the localization of a target protein or to monitor binding events through changes in fluorescence.

Affinity-Based Probes: The molecule could be modified to include a photoreactive group (for photo-affinity labeling) or a reactive handle like an alkyne or azide (B81097) for click chemistry. These probes are used to covalently label their binding partners, allowing for their identification and characterization.

Biotinylation: Attaching a biotin (B1667282) tag to the 5-hydroxy position would create a probe that can be used for affinity purification of the target protein. After binding, the protein-probe complex can be captured using streptavidin-coated beads.

The design of such probes is a critical step in target identification and validation, which are early and essential phases of drug discovery.

| Probe Type | Modification | Application |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the 5-hydroxy group. | To visualize the subcellular localization of the target or for use in fluorescence polarization binding assays. |

| Photo-affinity Probe | Incorporation of a benzophenone (B1666685) or diazirine moiety. | To covalently cross-link to the target protein upon UV irradiation for target identification. |

| Click Chemistry Handle | Addition of a terminal alkyne or azide group to the side chain. | To allow for the attachment of various reporter tags (e.g., fluorophores, biotin) in a highly specific manner. |

Analytical and Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-Boc-5-hydroxy-D-norvaline benzyl (B1604629) ester. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum, the various protons in the molecule give rise to distinct signals, with their chemical shifts, multiplicities (splitting patterns), and integration values providing a wealth of structural information. For instance, the protons of the benzyl ester group would appear in the aromatic region, while the protons of the tert-butoxycarbonyl (Boc) protecting group would be visible as a characteristic singlet in the aliphatic region. The protons along the norvaline backbone, including the alpha-carbon proton and the methylene (B1212753) groups, would exhibit specific chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in N-Boc-5-hydroxy-D-norvaline benzyl ester would correspond to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom, allowing for the identification of carbonyl carbons from the ester and Boc groups, aromatic carbons of the benzyl group, and the aliphatic carbons of the norvaline side chain.

Table 1: Representative ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzyl) | 7.30-7.40 | Multiplet |

| CH (α-carbon) | 4.30-4.40 | Multiplet |

| CH₂ (Benzyl) | 5.10-5.20 | Singlet |

| NH (Amide) | 5.00-5.10 | Doublet |

| CH₂ (Side Chain) | 1.50-1.90 | Multiplet |

| CH₂-OH | 3.60-3.70 | Triplet |

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (Ester) | 172.0-173.0 |

| Carbonyl (Boc) | 155.0-156.0 |

| Aromatic (Benzyl) | 128.0-136.0 |

| C (α-carbon) | 53.0-54.0 |

| CH₂ (Benzyl) | 67.0-68.0 |

| C (t-butyl) | 80.0-81.0 |

| CH₂ (Side Chain) | 25.0-35.0 |

| CH₂-OH | 62.0-63.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for obtaining information about its structural components through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, which are then analyzed based on their mass-to-charge ratio (m/z).

The ESI-MS spectrum would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. The accurate mass measurement of these ions allows for the confirmation of the elemental composition of the compound. Furthermore, by inducing fragmentation of the parent ion (MS/MS analysis), characteristic fragment ions can be generated. The analysis of these fragments provides further evidence for the presence of the Boc group, the benzyl ester, and the hydroxy-norvaline core, thus corroborating the proposed structure.

Table 3: Representative Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 324.1805 | 324.1802 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for separating its enantiomers. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid, is commonly employed to determine the chemical purity. The compound would elute as a single major peak, and the area of this peak relative to the total peak area in the chromatogram provides a quantitative measure of its purity.

For chiral separation, specialized chiral stationary phases are necessary. Chiral HPLC can distinguish between the D- and L-enantiomers of the compound, which is essential for applications where stereochemical integrity is paramount. The retention times of the two enantiomers would differ on a chiral column, allowing for their separation and quantification. This is particularly important in pharmaceutical and biological research where the biological activity of a molecule is often dependent on its stereochemistry.

Table 4: Representative HPLC Purity Data

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Detection Wavelength | 210 nm |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds.

Key characteristic absorption bands would include a broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the amide in the Boc group would appear around 3300-3400 cm⁻¹. Strong absorptions in the range of 1680-1750 cm⁻¹ would be indicative of the C=O stretching vibrations of the ester and the urethane (B1682113) carbonyl groups. The presence of the aromatic benzyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 5: Representative IR Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (Alcohol) | 3400-3500 |

| N-H (Amide) | 3300-3400 |

| C=O (Ester) | ~1740 |

| C=O (Boc) | ~1700 |

| C-H (Aromatic) | >3000 |

Optical Rotation and Circular Dichroism (CD/ECD) for Stereochemical Confirmation

Optical rotation and Circular Dichroism (CD), including Electronic Circular Dichroism (ECD), are chiroptical techniques that provide information about the stereochemistry of chiral molecules like this compound.

The measurement of optical rotation using a polarimeter determines the direction and magnitude of the rotation of plane-polarized light by a solution of the compound. The specific rotation, [α]D, is a characteristic physical property for a chiral compound under defined conditions of concentration, solvent, and temperature. For this compound, a specific, non-zero value of optical rotation would confirm its chiral nature and is indicative of the D-configuration at the alpha-carbon.

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to confirm the absolute configuration of the stereocenter. Theoretical calculations of the ECD spectrum can be compared with the experimental spectrum to provide a high degree of confidence in the stereochemical assignment.

Table 6: Representative Optical Rotation Data

| Parameter | Value |

|---|---|

| Specific Rotation [α]D | Positive value (e.g., +X.X degrees) |

| Concentration | c = 1 in Methanol (B129727) |

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes with Improved Efficiency

The utility of N-Boc-5-hydroxy-D-norvaline benzyl (B1604629) ester is intrinsically linked to its availability through efficient synthetic methodologies. Research is ongoing to develop more streamlined and scalable routes to this and related compounds, moving beyond traditional multi-step processes.

One established method for preparing the core structure, (S)-5-hydroxynorvaline, begins with L-glutamic acid. researchgate.net This process involves the simultaneous protection of the α-amino and α-carboxyl groups to form a boroxazolidone intermediate, which is then selectively reduced. researchgate.net This route is noted for its high reproducibility and the high purity of the final product. researchgate.net

A more recent and innovative approach involves the late-stage modification of serine residues already incorporated within a peptide sequence. acs.orgacs.org This method employs a phosphoramidite (B1245037) reagent in conjunction with a photocatalytic system to achieve a deoxygenative functionalization of serine, transforming it into various non-canonical residues, including 5-hydroxynorvaline. acs.orgacs.org The reaction proceeds by generating an alanine (B10760859) radical from serine, which can then be trapped by various acceptors to build the desired side chain. acs.org A key advantage of this strategy is its compatibility with both solid-phase and solution-phase peptide synthesis, offering a versatile platform for creating diverse peptide analogues. acs.orgacs.org This technique has been successfully applied to complex peptides like enkephalin and bradykinin. acs.org

The development of these routes highlights a shift towards methods that offer greater efficiency, broader substrate scope, and applicability in complex molecular settings, thereby facilitating the wider use of 5-hydroxynorvaline derivatives in research.

Table 1: Comparison of Synthetic Approaches to the 5-Hydroxynorvaline Core

| Method | Starting Material | Key Intermediate/Reaction | Advantages |

|---|---|---|---|

| Boroxazolidone Reduction | L-Glutamic Acid | Selective reduction of a boroxazolidone | High purity and yield, reproducible. researchgate.net |

| Late-Stage Serine Modification | Serine residue (in peptide) | Photocatalytic deoxygenative Giese addition | Compatible with complex peptides, suitable for generating libraries, works in solution and on solid support. acs.orgacs.org |

Exploration of New Biological Targets for Derivatives

While N-Boc-5-hydroxy-D-norvaline benzyl ester is primarily a synthetic intermediate, its derivatives, which incorporate the 5-hydroxynorvaline core, hold significant potential for biological activity. The hydroxylated, non-proteinogenic nature of this amino acid makes its derivatives interesting candidates for probing biological systems and developing novel therapeutics.

Research into related hydroxylated amino acid analogues provides a basis for this exploration. For instance, 3-hydroxynorvaline, a threonine analogue, is known to exhibit antiviral activity against the herpes virus and is toxic to mammalian cells, likely through its incorporation into proteins. chemicalbook.com This demonstrates that hydroxylated amino acid analogues can interfere with fundamental biological processes like protein translation. chemicalbook.com

Furthermore, studies on other classes of hydroxylated compounds, such as 3,4,5-trihydroxypiperidines (analogues of pentose (B10789219) monosaccharides), show a wide range of biological activities. nih.gov Derivatives of these molecules have been identified as potent and selective glycosidase inhibitors, with further applications as immunosuppressants and antibacterial agents. nih.govresearchgate.net This suggests that the introduction of hydroxyl groups on aliphatic or cyclic scaffolds can lead to interactions with a diverse array of biological targets.

Future research will likely focus on synthesizing derivatives of 5-hydroxy-D-norvaline and screening them against various targets, including enzymes, receptors, and ion channels, to uncover new therapeutic leads.

Advances in Combinatorial Library Synthesis Utilizing the Compound

The generation of combinatorial libraries is a cornerstone of modern drug discovery, allowing for the rapid synthesis and screening of millions of compounds to identify new bioactive molecules. nih.gov this compound is an ideal building block for such libraries due to its distinct functionalities.

The compound's structure allows for diversification at multiple points:

The free hydroxyl group can be functionalized to introduce a wide variety of substituents.

After deprotection, the amino and carboxylic acid groups can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. beilstein-journals.org

The development of late-stage modification techniques is particularly relevant here, as it provides an efficient strategy for generating libraries of analogues from existing peptides. acs.orgacs.org By converting a serine residue into 5-hydroxynorvaline within a peptide sequence, researchers can create a diverse set of molecules from a common precursor, which is a powerful approach for structure-activity relationship (SAR) studies. acs.org The compatibility of these methods with solid-phase synthesis further enhances their utility for creating peptide libraries. acs.org

The use of this compound and similar non-canonical amino acids allows for the creation of peptidomimetics with enhanced stability against proteolysis, improved pharmacokinetic properties, and potentially novel biological activities.

Integration into Advanced Materials Research

While the primary focus for this compound has been in peptide synthesis and medicinal chemistry, its structural properties suggest potential applications in materials science. Amino acids and their polymers (poly(amino acid)s) are increasingly used to create biocompatible and biodegradable materials for biomedical applications. mdpi.com

The incorporation of 5-hydroxy-D-norvaline into polymer backbones could impart specific properties. The pendant hydroxyl groups can serve as sites for cross-linking or for grafting other molecules, such as drugs or imaging agents. This is analogous to how other protected amino acids, like Boc-D-glutamic acid γ-benzyl ester, are explored for creating polymers with specific chemical characteristics. chemimpex.com

Potential areas for future materials research include:

Hydrogels: The hydroxyl groups could enhance water solubility and provide points for creating cross-linked networks for use in tissue engineering or controlled drug release.

Functionalized Surfaces: The amino acid could be used to modify surfaces, introducing chirality and functional handles for creating biocompatible coatings or biosensors.

Biodegradable Polymers: As a component of polyesters or polyamides, it could influence the material's degradation rate and mechanical properties. Polymers derived from natural phenolic compounds, for example, have attracted interest for their antioxidant properties and stability. mdpi.com

Although direct research into the integration of this compound into advanced materials is still a nascent field, the principles of polymer chemistry and materials science suggest it is a promising avenue for future exploration.

Q & A

Basic Research Questions

Q. How can the synthesis of N-Boc-5-hydroxy-D-norvaline benzyl ester be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions under inert atmospheres (e.g., argon) using palladium catalysts like Pd(amphos)Cl₂ and polar aprotic solvents such as DMF. Purification via automated column chromatography (e.g., Büchi Reveleris X2) ensures high purity . For Boc-protected intermediates, hydrogenolysis of benzyl esters (e.g., using H₂/Pd-C) is critical to preserve stereochemistry . Reaction parameters like temperature (25–55°C) and time (24–48 hours) must be tightly controlled to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms stereochemistry and benzyl ester/Boc-group integrity. Key signals include Boc tert-butyl protons (~1.4 ppm) and benzyl aromatic protons (~7.3 ppm) .

- MS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to distinguish from structural analogs .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ester and carbamate groups) .

Q. How does pH influence the stability of the benzyl ester group during storage or reactions?

- Methodological Answer : Benzyl esters are prone to hydrolysis under acidic or alkaline conditions. For storage, neutral pH and anhydrous environments (e.g., desiccants) are recommended. During reactions, buffered systems (pH 6–8) minimize unintended cleavage, as shown in depolymerization studies of heparin benzyl esters . Avoid strong oxidants to prevent decomposition into hazardous byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. What strategies enhance the bioavailability of this compound in in vivo studies?

- Methodological Answer : Increasing lipophilicity via benzyl esterification improves membrane permeability, as demonstrated in trypanocidal prodrugs like B-NPOx. Hydrolysis by intracellular esterases releases the active metabolite (e.g., NPOx) and benzyl alcohol, which synergistically enhance efficacy . Pharmacokinetic optimization may involve PEGylation or nanoformulation to prolong circulation .

Q. How can researchers resolve contradictions in reported bioactivity data for benzyl ester derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Parasite strains : Use standardized strains (e.g., T. cruzi INC-5) and compare EC₅₀ values across studies .

- Experimental conditions : Control solvent polarity (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and validate assays with reference compounds (e.g., benznidazole) .

- Metabolic stability : Assess ester hydrolysis rates in different biological matrices (e.g., plasma vs. liver microsomes) .

Q. What advanced analytical methods address challenges in distinguishing positional isomers of benzyl ester derivatives?

- Methodological Answer :

- 2D NMR (e.g., NOESY/ROESY) : Resolves spatial proximity of substituents on the benzyl ring .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .

- LC-MS/MS with CID : Differentiates fragmentation pathways of isomers (e.g., m/z ratios of diagnostic ions) .

Q. How can flow chemistry improve scalability of benzyl ester-based reactions?

- Methodological Answer : Continuous flow systems (e.g., Syrris FRX) enable precise control of:

- Residence time : Optimized at ~25 minutes for heparin benzyl ester depolymerization to avoid over-degradation .

- Temperature gradients : Maintained at 55°C for exothermic reactions to suppress side products .

- Mixing efficiency : Turbulent flow regimes enhance reagent contact in biphasic systems .

Methodological Considerations for Data Reproducibility

- Storage : Store at –20°C under argon; monitor moisture content via Karl Fischer titration .

- Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) or inline FTIR for real-time tracking of ester hydrolysis .

- Toxicity Mitigation : Adopt S24/25 safety protocols (avoid skin/eye contact) and use fume hoods during benzyl alcohol handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.